Product packaging for N-Boc-4-piperidinemethanol(Cat. No.:CAS No. 123855-51-6)

N-Boc-4-piperidinemethanol

Cat. No.: B043165
CAS No.: 123855-51-6
M. Wt: 215.29 g/mol
InChI Key: CTEDVGRUGMPBHE-UHFFFAOYSA-N
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Description

N-Boc-4-piperidinemethanol is a high-value, Boc-protected heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a prevalent pharmacophore in drug discovery, which is protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group. The presence of the Boc group ensures stability during synthetic transformations and allows for facile deprotection under mild acidic conditions to generate the secondary amine, a key intermediate for further functionalization. The primary hydroxyl group on the 4-position provides a versatile handle for a wide range of chemical modifications, including oxidation to aldehydes or carboxylic acids, esterification, etherification, and nucleophilic substitution, enabling the rapid assembly of diverse chemical libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO3 B043165 N-Boc-4-piperidinemethanol CAS No. 123855-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEDVGRUGMPBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377291
Record name N-Boc-4-piperidinemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123855-51-6
Record name N-Boc-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Synthetic Methodologies and Chemical Transformations of N Boc 4 Piperidinemethanol

Established Synthetic Routes to N-Boc-4-Piperidinemethanol

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and considerations.

Synthesis from 4-Hydroxymethylpiperidine Precursors

A primary and straightforward method for synthesizing this compound involves the direct protection of the nitrogen atom of 4-hydroxymethylpiperidine. ruifuchem.comchemicalbook.comsigmaaldrich.com This is typically accomplished by reacting 4-hydroxymethylpiperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a suitable base. ruifuchem.comgoogle.com The Boc group effectively shields the secondary amine, preventing it from participating in subsequent reactions and allowing for selective modifications at other positions of the molecule. ruifuchem.com

Synthesis from N-(tert-Butoxycarbonyl)-isonipecotic Acid and Borane-Tetrahydrofuran (B86392) Complex

An alternative synthetic pathway starts from N-(tert-butoxycarbonyl)-isonipecotic acid, also known as N-Boc-piperidine-4-carboxylic acid. apolloscientific.co.uk This method involves the reduction of the carboxylic acid group to a primary alcohol. A common reagent for this transformation is the borane-tetrahydrofuran complex (B-THF). This approach offers a different strategy, starting from a commercially available or readily synthesized carboxylic acid precursor.

Comparative Analysis of Synthetic Efficiencies and Yields

On the other hand, the reduction of N-(tert-butoxycarbonyl)-isonipecotic acid provides a viable alternative, particularly when the corresponding carboxylic acid is more accessible or cost-effective than 4-hydroxymethylpiperidine. The yields for this reduction are generally good.

Starting MaterialReagentsProductTypical Yield
4-HydroxymethylpiperidineDi-tert-butyl dicarbonate, BaseThis compoundHigh
N-(tert-Butoxycarbonyl)-isonipecotic AcidBorane-Tetrahydrofuran ComplexThis compoundGood

Advanced Functionalization and Derivatization Strategies

The presence of a hydroxyl group and a protected amine in this compound opens up numerous possibilities for further chemical modifications. ambeed.com

Hydroxyl Group Modifications: Esterification, Etherification, and Oxidation Pathways (e.g., to N-Boc-4-piperidinecarboxaldehyde)

The hydroxyl group of this compound can undergo a variety of transformations:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of esters. ambeed.com This is a common strategy to introduce diverse functional groups.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, reacting with alkyl halides in the presence of a base. ambeed.com A notable example is the Mitsunobu reaction, where this compound is coupled with a phenolic compound using reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form an ether linkage. portico.org

Oxidation: The primary alcohol can be oxidized to an aldehyde, N-Boc-4-piperidinecarboxaldehyde, or further to a carboxylic acid. ambeed.com Various oxidizing agents can be employed, including Swern oxidation. A greener approach involves the electrocatalytic dehydrogenation of this compound using an amorphous Ni-Fe catalyst, which can achieve nearly 100% conversion to N-Boc-4-piperidinecarboxaldehyde with high Faradaic efficiency. rsc.orgresearchgate.netrsc.orgx-mol.com

Reaction TypeReagentsProduct
EsterificationCarboxylic acid/derivativeEster derivative
Etherification (Mitsunobu)Phenol, PPh3, DIAD/DEADEther derivative
Oxidation (Swern)Oxalyl chloride, DMSO, TriethylamineN-Boc-4-piperidinecarboxaldehyde
Oxidation (Electrocatalytic)Amorphous NiFeO(OH) catalystN-Boc-4-piperidinecarboxaldehyde

Regioselective and Stereoselective Transformations of this compound Derivatives

The piperidine (B6355638) ring in this compound derivatives can undergo further transformations with control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the new substituents. The Boc protecting group plays a crucial role in directing these reactions. For example, lithiation of N-Boc-piperidine derivatives can occur at specific positions, allowing for the introduction of various electrophiles. whiterose.ac.uk

Furthermore, the development of diastereoselective syntheses allows for the creation of 2,4-disubstituted piperidines, which are valuable scaffolds in drug discovery. researchgate.net By carefully choosing the reaction sequence, complete control over the selectivity of the reaction can be achieved. researchgate.net The kinetic resolution of racemic N-Boc-piperidine derivatives using enzymes can provide access to enantiomerically pure compounds, which is critical for the synthesis of chiral drugs. acs.org

Reactions Involving Piperidine Nitrogen Post-Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound unveils the secondary amine of the piperidine ring, yielding piperidin-4-ylmethanol (also known as 4-piperidinemethanol). This deprotected intermediate serves as a versatile scaffold for a multitude of chemical transformations targeting the newly exposed nucleophilic nitrogen. The reactivity of this secondary amine allows for the construction of diverse molecular architectures through N-alkylation, N-acylation, and N-arylation reactions, which are fundamental in the synthesis of complex molecules, particularly in medicinal chemistry. smolecule.comsmolecule.comvulcanchem.com

N-Alkylation: The piperidine nitrogen of 4-piperidinemethanol (B45690) readily undergoes N-alkylation with various alkylating agents. Standard procedures involve the reaction with alkyl halides, such as benzyl (B1604629) chloride or p-fluorophenylethyl bromide, often in the presence of a base like potassium carbonate to neutralize the acid generated. google.com.na For instance, reacting 4-(piperidin-4-ylmethyl)benzoic acid with benzyl chloride results in the N-benzyl derivative. Another powerful method for N-alkylation is reductive amination. This process involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are valued for their mild conditions and high selectivity. masterorganicchemistry.comdtic.mil Reductive amination is a key step in the synthesis of various pharmaceutical agents. nih.gov

N-Acylation: The nucleophilic nitrogen can also be acylated by reacting it with acylating agents like acyl chlorides or anhydrides. For example, treatment of a piperidine derivative with benzoyl chloride in a suitable solvent such as acetonitrile (B52724) leads to the formation of the corresponding N-benzoyl amide. This reaction provides a straightforward method for introducing amide functionalities, which are prevalent in biologically active molecules.

N-Arylation: Modern cross-coupling methodologies have enabled the formation of N-aryl bonds, a challenging transformation using classical methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple the deprotected piperidine nitrogen with aryl halides or triflates. researchgate.net These advanced techniques have broadened the scope of accessible structures, allowing for the synthesis of complex N-aryl piperidines which are important motifs in drug discovery.

The following table summarizes representative reactions involving the piperidine nitrogen after Boc-group removal.

Reaction TypeReagents & ConditionsProduct TypeYieldReference
N-AlkylationBenzyl chloride, K₂CO₃, n-butanol, RT, 12hN-Benzyl piperidine derivative63%
N-Alkylation (Reductive Amination)Benzaldehyde intermediate, reducing agent (e.g., NaBH(OAc)₃)N-Benzyl piperidine derivativeHigh
N-AcylationBenzoyl chloride, acetonitrile, refluxN-Benzoyl piperidine derivative>95%
N-Alkylationp-Fluorophenylethyl bromideN-Aralkyl piperidine derivativeN/A google.com.na

Role of the N-Boc Protecting Group in Synthetic Design and Reaction Control

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis, and its role in the chemistry of this compound is crucial for synthetic design and reaction control. ruifuchem.comresearchgate.net Its primary function is to mask the reactivity of the piperidine nitrogen, thereby preventing undesired side reactions and enabling selective transformations at other positions of the molecule, most notably the primary hydroxyl group. ruifuchem.com

Chemoselectivity: The presence of the Boc group is instrumental in directing reactivity towards the C4-hydroxymethyl substituent. With the nucleophilic and basic nitrogen atom masked, the hydroxyl group can undergo a range of selective transformations under conditions that would otherwise be incompatible with a free secondary amine. ruifuchem.com For example, the hydroxyl group can be oxidized to the corresponding aldehyde, N-Boc-4-piperidinecarboxaldehyde, using various oxidizing agents. sigmaaldrich.comnih.govgoogle.com This aldehyde is a valuable intermediate for further carbon-carbon bond-forming reactions. Additionally, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which facilitates subsequent nucleophilic substitution reactions. nih.gov It can also participate in Mitsunobu reactions or be used as a nucleophile in glycosylation reactions to form ethers. nih.govnih.gov

Enhanced Stability and Solubility: The Boc group can increase the stability of the piperidine ring towards certain reagents and reaction conditions. It also often improves the solubility of the compound in common organic solvents used in synthesis, which can facilitate reaction handling and purification processes like chromatography.

Controlled Deprotection: A key advantage of the Boc group is its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily cleavable under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane. dtic.milruifuchem.comresearchgate.net This controlled deprotection allows for the unmasking of the piperidine nitrogen at a desired stage in a multi-step synthesis, enabling subsequent functionalization of the nitrogen as described in the previous section. nih.gov This strategic protection-deprotection sequence is a cornerstone of modern synthetic chemistry, allowing for the efficient and controlled construction of complex target molecules.

The table below illustrates key reactions performed on this compound that are enabled by the presence of the Boc protecting group.

Reaction Type on -CH₂OHReagents & ConditionsProductYieldReference
Oxidation[Cu(MeCN)₄]PF₆, 2,2′-bipyridine, N-methylimidazole, 4-Acetamido-TEMPO, MeCN, RTN-Boc-piperidine-4-carboxaldehyde78% nih.gov
OxidationTEMPO, NaIO₄, NaBr, CH₂Cl₂/brineN-Boc-piperidine-4-carboxaldehyde94% google.com
TosylationTosyl chloride, Et₃N, DCM, 0°C to RT[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl tosylateN/A nih.gov
Mitsunobu ReactionN-hydroxyphthalimide, PPh₃, DEAD, THF, 0°C to RTN-(N-Boc-piperidin-4-yl)methoxyphthalimideN/A nih.gov
Schmidt GlycosylationGalactosyl trichloroacetimidate, TMSOTf, CH₂Cl₂, -20°C to RTN-Boc-6-(piperidin-4-ylmethoxy) O-galactopyranoside derivativeN/A nih.gov

N Boc 4 Piperidinemethanol in Medicinal Chemistry and Drug Discovery

Foundation as a Pharmaceutical Intermediate for Piperidine-Containing Drug Candidates

N-Boc-4-piperidinemethanol is recognized as a key pharmaceutical intermediate, a compound that serves as a starting point for the synthesis of active pharmaceutical ingredients (APIs). ruifuchem.comsihaulichemicals.co.in The piperidine (B6355638) scaffold is a structural motif found in a wide range of pharmaceuticals, and this compound provides a reliable way to incorporate this structure into new drug candidates. bloomtechz.com Its utility spans various therapeutic areas, where it is used as a building block in the development of new chemical entities. ruifuchem.comsmolecule.com The presence of both a protected amine and a reactive hydroxyl group allows for a variety of chemical modifications, making it a flexible tool in drug synthesis. ruifuchem.combloomtechz.com For instance, it is involved in the synthesis of bradycardic agents, which are used to slow the heart rate. chemicalbook.comchemicalbook.in It can also be used to synthesize compounds like [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate (B1217627) and N-Boc-4-piperidinecarboxaldehyde, which are themselves intermediates for further synthesis. sigmaaldrich.com

Synthesis of Drug Candidates for Neurological Disorders

The piperidine structure is a common feature in drugs targeting the central nervous system (CNS). Derivatives of 4-piperidinemethanol (B45690) are particularly noted for their use in creating drugs for neurological disorders. bloomtechz.comsmolecule.com

While direct synthesis of specific anticonvulsants from this compound is not extensively detailed in the provided sources, the broader class of piperidine-containing compounds is investigated for such therapeutic actions. Anticonvulsant agents often work by reducing excitation and increasing inhibition within the brain's circuits that regulate mood and neuronal firing. unibo.it The development of novel anticonvulsants frequently involves the use of versatile heterocyclic building blocks like piperidine derivatives to explore new chemical space and identify compounds with favorable neurological activity. google.com

Compounds featuring the N-aryl-N-(4-piperidinyl)amide structure, which can be derived from piperidine intermediates, have shown central nervous system depressant properties, including sedation and hypnosis. google.com The synthesis of such molecules often relies on piperidine-based starting materials. For example, the reduction of a related compound, methyl 1-benzyl-4-anilino-4-piperidine carboxylate, yields 1-benzyl-4-anilino-4-piperidinemethanol, highlighting a synthetic pathway where a piperidinemethanol derivative is a key intermediate in creating CNS-active agents. google.com

This compound has been identified as a direct precursor and inhibitor of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. medchemexpress.eu The inhibition of AChE is a primary strategy for managing the symptoms of mild to moderate Alzheimer's. google.com Research has demonstrated the use of this compound in the synthesis of donepezil-lipoic acid hybrids, which are designed as multi-target ligands for potential Alzheimer's therapy. researchgate.netscielo.br In these syntheses, this compound is first oxidized to its corresponding aldehyde, N-Boc-piperidine-4-carboxaldehyde, which then undergoes further reactions to build the final hybrid molecule. researchgate.netscielo.br

Sedative Agent Intermediates

Applications in Oncology Research

In addition to its role in neurological drug discovery, this compound and its derivatives are being explored for their potential in oncology.

This compound is described as a curcumin (B1669340) analogue. chemicalbook.comchemicalbook.incymitquimica.com Curcumin, a natural product, and its analogues are known for their potential anti-cancer properties. researchgate.net This compound specifically binds to the epidermal growth factor receptor (EGFR) and can prevent the binding of its natural ligands. chemicalbook.comchemicalbook.in EGFR is a key receptor that, when overactive, can drive the growth and proliferation of cancer cells. portico.org In-vitro studies have indicated that this compound can inhibit tumor growth and promote apoptosis (programmed cell death) in cancer cells. chemicalbook.comchemicalbook.incymitquimica.com The mechanism may involve the recruitment of EGFR from outside the cell membrane, which triggers signaling pathways leading to cell death. chemicalbook.comchemicalbook.in Furthermore, the piperidine side chain is a component in the design of vandetanib (B581) derivatives, which are inhibitors of both EGFR and vascular endothelial growth factor (VEGF)-2, highlighting the importance of this structural motif in developing anti-cancer agents. researchgate.net

Drug Candidate/Target ClassRole of this compoundTherapeutic Area
Bradycardic Agents Intermediate in synthesis chemicalbook.comchemicalbook.inCardiovascular
Acetylcholinesterase Inhibitors Precursor for synthesis of Donepezil (B133215) hybrids medchemexpress.euresearchgate.netscielo.brNeurological (Alzheimer's)
EGFR/VEGF-2 Inhibitors Curcumin analogue and EGFR binding agent; structural component in inhibitor design chemicalbook.comchemicalbook.inresearchgate.netOncology

Synthesis of Anticancer Therapeutics: The Vandetanib Example

This compound is a key intermediate in the synthesis of the anticancer drug Vandetanib. alfachemch.com Vandetanib is a tyrosine kinase inhibitor used in cancer treatment. lookchem.com The synthesis involves utilizing this compound as a precursor to introduce the piperidine moiety into the final drug structure. lookchem.comgoogle.com

In a synthetic route, this compound can be converted to its corresponding tosylate derivative. google.com This activated intermediate is then reacted with other fragments to construct the complex molecular framework of Vandetanib. lookchem.comgoogle.com The Boc protecting group on the piperidine nitrogen is crucial for controlling reactivity during the synthesis and is typically removed in a later step. researchgate.net

Furthermore, research has explored the synthesis of Vandetanib derivatives containing nitroimidazole groups to enhance their efficacy under hypoxic conditions, which are often found in solid tumors. researchgate.net In these syntheses, this compound is a starting material for creating the modified piperidine side chain. researchgate.net

Some studies have also investigated this compound as a curcumin analogue that can bind to the epidermal growth factor receptor (EGFR) and inhibit tumor growth. chemicalbook.in

Development of Prodrugs and Bioavailability Enhancement Strategies

This compound is recognized for its utility in the preparation of prodrugs and intermediates designed to improve the bioavailability of therapeutic compounds. netascientific.com The structural characteristics of this compound, such as its solubility and stability, make it a favorable component in strategies aimed at enhancing the pharmacokinetic profiles of drug candidates. netascientific.com

The Boc protecting group can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes. By incorporating this compound into a drug's structure, medicinal chemists can create prodrugs that are more readily absorbed. Once absorbed, the Boc group can be cleaved in vivo to release the active form of the drug. This strategy can lead to improved oral bioavailability, a critical factor in drug development. mdpi.com

While direct studies detailing specific prodrugs synthesized from this compound are not extensively available in the provided search results, the principle of using Boc-protected intermediates to enhance bioavailability is a well-established concept in medicinal chemistry. netascientific.commdpi.com The use of such protecting groups can help overcome challenges associated with poor absorption and enzymatic degradation of the parent drug. mdpi.com

Exploration in Cardiovascular Therapeutics: Bradycardic Agent Synthesis

This compound is explicitly mentioned as a useful starting material for the synthesis of bradycardic agents. chemicalbook.inscbt.comsigmaaldrich.comdv-expert.org Bradycardic agents are medications that decrease heart rate. The piperidine moiety is a common structural feature in many cardiovascular drugs, and this compound provides a convenient and protected building block for introducing this feature.

The synthesis of these agents often involves modifying the hydroxymethyl group of this compound or substituting it to create more complex side chains, while the Boc-protected nitrogen allows for controlled reactions at other parts of the molecule. sigmaaldrich.comsigmaaldrich.com Although specific named bradycardic agents synthesized directly from this compound are not detailed in the search results, its application in this therapeutic area is clearly established.

Novel Therapeutic Targets: Muscarinic M4 Receptor Agonist Precursors (via 4-piperidinemethanol)

While this compound is the protected form, its parent compound, 4-piperidinemethanol, serves as a precursor in the synthesis of selective muscarinic M4 receptor agonists. smolecule.comlookchem.com Muscarinic M4 receptors are a key target for the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. nih.govnih.gov

For instance, 4-piperidinemethanol is a building block for creating compounds like ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP), which is a precursor for selective muscarinic M4 receptor agonists. smolecule.comlookchem.com The development of selective M4 agonists is a significant area of research, as they offer the potential for therapeutic benefits without the side effects associated with non-selective muscarinic agents. nih.govnih.gov

The synthesis of these agonists often involves the alkylation of the piperidine nitrogen of 4-piperidinemethanol. acs.org The hydroxyl group can also be a point of modification to fine-tune the pharmacological properties of the final compound. The use of the Boc-protected version, this compound, would allow for modifications at the hydroxyl group while the nitrogen remains protected, offering a different synthetic strategy. nih.gov

General Modification of Pharmacological Properties of Lead Compounds

This compound plays a crucial role in medicinal chemistry by enabling the modification of the pharmacological properties of lead compounds. netascientific.com The piperidine ring is a common scaffold in many biologically active molecules, and its incorporation can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. researchgate.net

The Boc (tert-butyloxycarbonyl) protecting group in this compound enhances its stability and controls its reactivity during chemical synthesis. netascientific.com This allows for precise modifications to be made to a lead compound. For example, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages to connect to other molecular fragments.

By incorporating the this compound moiety, chemists can alter a lead compound's:

Solubility: The Boc group increases hydrophobicity, which can affect how a drug dissolves in biological fluids and interacts with cell membranes.

Binding Affinity: The piperidine ring can interact with specific pockets in target proteins, influencing the binding affinity and selectivity of the drug.

Metabolic Stability: The presence of the piperidine ring can affect how the drug is metabolized in the body, potentially leading to a longer duration of action. researchgate.net

This versatility makes this compound a valuable tool for optimizing the properties of new drug candidates across various therapeutic areas. netascientific.com

Advanced Research Applications and Interdisciplinary Studies

Catalytic Chemistry: Ligand Design and Organocatalysis Utilizing N-Boc-4-Piperidinemethanol Scaffolds

The this compound framework is a valuable building block in the design of specialized ligands and organocatalysts. Its piperidine (B6355638) core is a common motif in many catalysts, and the protected nitrogen and hydroxyl group offer convenient points for synthetic modification. researchgate.net This allows for the creation of chiral ligands and catalysts for asymmetric synthesis, a critical area in modern chemistry for producing enantiomerically pure compounds.

The synthesis of 2,4-disubstituted piperidines, which serve as platforms for drug discovery, can be achieved with high diastereoselectivity using methods that start from this compound derivatives. researchgate.net Furthermore, it is used in the synthesis of ligands for metal-catalyzed reactions. For instance, it has been incorporated into the structure of piperidine-based glycodendrimers, which involves copper-catalyzed reactions where the piperidine moiety is a key structural element. nih.gov

A notable application in catalytic chemistry is the use of this compound (BPM) in electrocatalytic dehydrogenation. This process offers a green and sustainable alternative to traditional oxidation methods. In a recent study, the electro-oxidation of BPM was investigated as a replacement for the oxygen evolution reaction (OER) at the anode during water splitting. researchgate.net

Using amorphous NiFeO(OH) nanospheres as the anode catalyst, BPM was efficiently converted to N-Boc-4-piperidine carboxaldehyde (BPC), a value-added chemical. researchgate.net The process demonstrated high efficiency, with gas chromatography results indicating nearly complete conversion of BPM to BPC after 15 hours of reaction. Electrochemical tests confirmed a Faradaic efficiency approaching 100%. researchgate.net This innovative approach not only produces hydrogen but also facilitates a valuable organic synthesis, highlighting a dual-benefit green chemical process. researchgate.net

Table 1: Electrocatalytic Dehydrogenation of this compound (BPM)

Parameter Result Reference
Catalyst Amorphous NiFeO(OH) nanospheres researchgate.net
Substrate This compound (BPM) researchgate.net
Product N-Boc-4-piperidine carboxaldehyde (BPC) researchgate.net
Conversion Rate Nearly 100% after 15 hours researchgate.net

| Faradaic Efficiency | Approaching 100% | researchgate.net |

Biotechnological Applications

The versatility of this compound extends into biotechnology, where its derivatives are employed in the development of biocatalysts and as inhibitors for enzymatic processes. netascientific.com

This compound serves as a key intermediate in the synthesis of molecules designed to interact with or mimic biological systems. One such application is in the development of novel fluorinase substrates for use in Positron Emission Tomography (PET) imaging. lboro.ac.uk Researchers synthesized a new class of A2A adenosine (B11128) receptor agonists by incorporating a functionalized alkyne derived from this compound. lboro.ac.uk These molecules were designed for last-step enzymatic [¹⁸F]fluorination, a process catalyzed by the fluorinase enzyme. This demonstrates the compound's utility in creating substrates for biocatalytic transformations that are crucial for advanced medical imaging techniques. lboro.ac.uk

Additionally, it is used in the chemoenzymatic synthesis of piperidine-based glycodendrimers. nih.gov These complex structures are engineered to mimic natural N-glycans and can be attached to proteins, creating novel engineered biosimilars. The synthesis involves multiple steps where the this compound scaffold is elaborated using both chemical and enzymatic methods. nih.gov

Derivatives of this compound are frequently studied as enzyme inhibitors, particularly for acetylcholinesterase (AChE), an enzyme critical to neurotransmission. researchgate.net Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.net

Researchers have designed and synthesized hybrid molecules that combine the indanone-piperidine moiety of the drug donepezil (B133215) with other pharmacologically active scaffolds, using this compound as a starting material. researchgate.netscielo.br For example, donepezil-lipoic acid hybrids have been created and evaluated for their ability to inhibit both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). researchgate.net In these syntheses, this compound is first oxidized to the corresponding aldehyde, which then undergoes an aldol (B89426) condensation with an indanone derivative. researchgate.netscielo.br Subsequent steps lead to the final hybrid compounds, which have shown inhibitory activity against these cholinesterase enzymes. researchgate.net

Development of Novel Biocatalysts

Materials Science: Polymer and Coating Development

In materials science, this compound is utilized in the creation of advanced polymers and coatings with specific functionalities. netascientific.com Its structure allows it to be incorporated into polymer backbones or as a side chain, imparting unique properties to the resulting material. bloomtechz.combloomtechz.com

A significant application is in the development of nitric oxide (NO) donating polymers for medical devices. google.com A patented method describes reacting polymethacrylic acid with this compound. The Boc protecting group is then removed, yielding a polymer with secondary amine side chains. These amines can be subsequently reacted with nitric oxide to form diazeniumdiolates, which are capable of controllably releasing NO in a physiological environment. Such NO-donating coatings are valuable for improving the biocompatibility of implantable medical devices by reducing thrombosis and inflammation. google.com

Computational Chemistry and Theoretical Investigations

Computational studies play a crucial role in understanding the properties and potential applications of this compound and its derivatives. These theoretical investigations provide insights into molecular structure, reactivity, and interactions with biological targets, guiding synthetic efforts.

Calculated physicochemical properties are readily available for this compound, providing a baseline for its expected behavior in various environments. chemscene.comnih.gov Docking studies are a common computational tool used to predict the binding modes of its derivatives with target enzymes. For instance, the binding interactions of donepezil-lipoic acid hybrids with both AChE and BuChE have been modeled to understand the structural basis for their inhibitory activity. researchgate.net These computational models help to rationalize the observed biological data and guide the design of new, more potent inhibitors.

Table 2: Computed Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₂₁NO₃ nih.gov
Molecular Weight 215.29 g/mol nih.gov
XLogP3-AA 1.2 nih.gov
Topological Polar Surface Area (TPSA) 49.8 Ų nih.gov
Hydrogen Bond Donor Count 1 chemscene.com
Hydrogen Bond Acceptor Count 3 chemscene.com

| Rotatable Bond Count | 3 | nih.gov |

Molecular Dynamics Simulations in Drug-Target Interactions

Bio-conjugation and Protein Engineering: Glycodendrimer Synthesis for Protein N-Glycan Prosthetics

A groundbreaking application of this compound is in the field of protein engineering, specifically in the synthesis of glycodendrimers that act as synthetic mimics of natural N-glycans. nih.gov The ability to generate homogeneously glycosylated proteins is vital for understanding glycoform-specific activity and for creating improved protein-based therapeutics. nih.govnih.gov

In this approach, researchers designed a novel glycodendron prosthetic that can be attached site-selectively to recombinant proteins. nih.gov The synthesis of these complex structures utilizes this compound as a key starting material. For example, it is used to synthesize intermediates like N-Boc-piperidine-4-carboxaldehyde and N-(N-Boc-piperidin-4-yl)methoxyphthalimide. nih.gov These piperidine-melamine based glycodendrimers were successfully attached to proteins such as human growth hormone and the Fc region of human IgG, demonstrating their potential to create a new class of engineered biosimilars with precisely defined glycosylation patterns. nih.govnih.gov This method combines the rational design from computational modeling with chemoenzymatic synthesis to produce structures that highly mimic the natural N-glycan architecture. nih.gov

Solid-Phase Organic Synthesis Methodologies Utilizing this compound

Solid-phase organic synthesis is a technique where molecules are built step-by-step on a solid polymer support. This methodology is a cornerstone of modern drug discovery, enabling the rapid synthesis of large numbers of compounds in a process known as combinatorial chemistry. This compound is an ideal building block for such methodologies due to its bifunctional nature.

The quality and diversity of building block and scaffold collections are critical for successful drug discovery programs. acs.org this compound, as a functionalized building block, can be anchored to a solid support, and its Boc-protected nitrogen and free hydroxyl group can be selectively manipulated. The hydroxyl group can be used as a point of attachment or further functionalized, while the Boc group can be removed under acidic conditions to allow for subsequent reactions at the nitrogen atom, such as amide bond formation, sulfonylation, or reductive amination. acs.org This allows for the efficient elaboration of the piperidine scaffold, creating diverse libraries of medium-sized ring compounds. This systematic approach enables the exploration of underrepresented areas of pharmaceutical chemical space, which is crucial for identifying novel drug candidates. acs.org

Analytical and Spectroscopic Characterization of N Boc 4 Piperidinemethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Boc-4-piperidinemethanol and its derivatives. 1H-NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule.

In the 1H-NMR spectrum of this compound, characteristic signals confirm its structure. chemicalbook.com The protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet at approximately 1.47 ppm. rsc.org The protons on the piperidine (B6355638) ring produce a series of multiplets in the region of 1.17-1.25 ppm. rsc.org The methylene (B1212753) protons of the hydroxymethyl group are also readily identifiable.

Variable temperature 1H-NMR studies can be employed to investigate the rotational barrier of the Boc group, providing insights into the conformational dynamics of these molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C11H21NO3, the expected molecular weight is 215.29 g/mol . ruifuchem.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm this with high accuracy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will exhibit a characteristic absorption band for the carbamate (B1207046) carbonyl (C=O) stretch of the Boc group. Another key feature is the broad absorption band corresponding to the hydroxyl (O-H) group of the methanol (B129727) substituent. thermofisher.comthermofisher.com The absence of a sharp N-H stretch confirms the successful protection of the piperidine nitrogen.

Ultraviolet-Visible (UV-Vis) spectroscopy is less informative for the parent this compound as it lacks significant chromophores that absorb in the UV-Vis range. However, for derivatives incorporating aromatic rings or other chromophoric systems, UV-Vis spectroscopy becomes a valuable tool for characterization and quantification.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. capotchem.cnwatsonnoke.comacmec.com.cn A common method involves using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like trifluoroacetic acid. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels are typically expected to be 97% or higher for commercial-grade material. acmec.com.cnsigmaaldrich.comchemscene.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique used for purity assessment, particularly for volatile derivatives of this compound. ruifuchem.comthermofisher.comthermofisher.com The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC can effectively quantify the purity of this compound, with results often showing purities greater than 98.0%. ruifuchem.com It has also been used to monitor the conversion of this compound to N-Boc-4-piperidine carboxaldehyde. researchgate.net

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic studies of related piperidine derivatives often show the piperidine ring adopting a chair conformation. This is the most stable arrangement, minimizing steric strain. The orientation of the substituents on the piperidine ring, such as the N-Boc group and the hydroxymethyl group, can also be precisely determined. This information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Boc-4-piperidinemethanol, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : A typical synthesis involves mesylation of 4-piperidinemethanol followed by Boc protection using tert-butoxycarbonyl anhydride in the presence of a base like Cs₂CO₃. Solvents such as DMF are used under controlled heating (e.g., 80°C) to improve yield . Optimization may include adjusting stoichiometry of reagents, reaction time, or solvent polarity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic methods are essential for characterizing this compound, and how do they address structural ambiguities?

  • Methodological Answer : FT-IR confirms functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹), while ¹H/¹³C NMR resolves structural ambiguities:

  • ¹H NMR : Peaks for piperidine protons (δ 3.4–4.0 ppm) and tert-butyl group (δ 1.4 ppm).
  • ¹³C NMR : Boc carbonyl at ~155 ppm and piperidine carbons (δ 25–50 ppm).
    Discrepancies in integration ratios or unexpected shifts may indicate incomplete protection or impurities, requiring iterative solvent recrystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Waste must be segregated and treated by certified chemical disposal services to prevent environmental contamination. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry methods enhance the understanding of this compound's reactivity and molecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like acetylcholinesterase (AChE), guiding structure-activity relationship (SAR) analyses for Alzheimer’s drug design .

Q. What strategies resolve contradictions in NMR data interpretation for this compound derivatives?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping piperidine protons) can be resolved using 2D techniques like COSY or HSQC. For diastereomeric mixtures, chiral derivatization or HPLC with a chiral stationary phase may distinguish enantiomers. Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .

Q. How is this compound utilized in designing CNS-targeting compounds, and what pharmacokinetic challenges arise?

  • Methodological Answer : The Boc group enhances lipophilicity, aiding blood-brain barrier (BBB) penetration in CNS drug candidates. However, metabolic instability (e.g., esterase-mediated cleavage) requires structural modifications, such as introducing fluorine substituents or stabilizing the piperidine ring via conformational restriction. In vivo pharmacokinetic studies (e.g., rat models) assess bioavailability and clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.